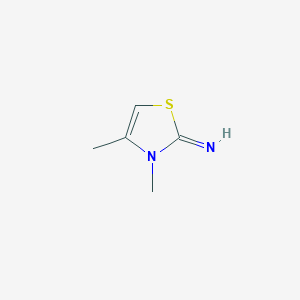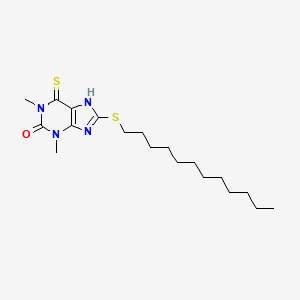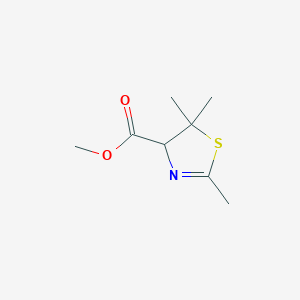
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by its unique structure, which includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Vorbereitungsmethoden
The synthesis of methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as alcohol or ether, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Common reagents used in these reactions include electrophiles and nucleophiles, depending on the type of substitution reaction. Major products formed from these reactions can include various substituted thiazole derivatives, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications due to its biological activities. It is used in the development of antimicrobial, antifungal, antiviral, and antitumor agents . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as an antioxidant, analgesic, anti-inflammatory, and neuroprotective agent . In industry, it is used in the production of biocides, fungicides, dyes, and chemical reaction accelerators .
Wirkmechanismus
The mechanism of action of methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity, characterized by the delocalization of π-electrons, plays a crucial role in its biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. For instance, its trimethyl groups may enhance its lipophilicity and membrane permeability, contributing to its effectiveness in various applications.
Eigenschaften
CAS-Nummer |
6326-86-9 |
|---|---|
Molekularformel |
C8H13NO2S |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
methyl 2,5,5-trimethyl-4H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H13NO2S/c1-5-9-6(7(10)11-4)8(2,3)12-5/h6H,1-4H3 |
InChI-Schlüssel |
BKRFMXJQHCAWGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(C(S1)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






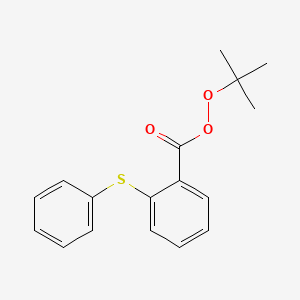
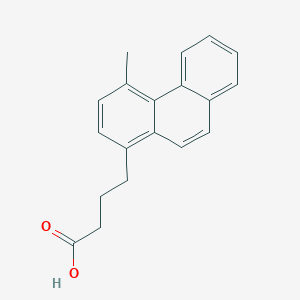
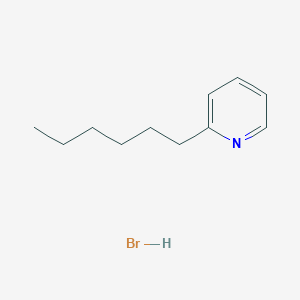


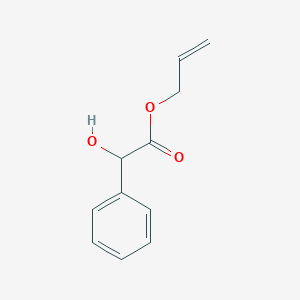
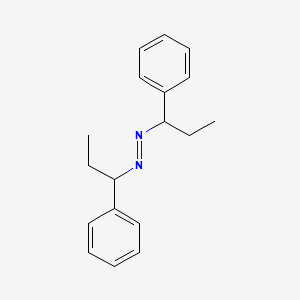
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
